molecular formula C8H14BF3NO2- B12867828 (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide

(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide

Cat. No.: B12867828
M. Wt: 224.01 g/mol
InChI Key: YLEBDYTXMGVBKQ-UHFFFAOYSA-N
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Description

(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is a compound that features a unique combination of a tert-butoxycarbonyl (Boc) protected azetidine ring and a trifluoroborate group

Properties

Molecular Formula

C8H14BF3NO2-

Molecular Weight

224.01 g/mol

IUPAC Name

trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide

InChI

InChI=1S/C8H14BF3NO2/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12/h6H,4-5H2,1-3H3/q-1

InChI Key

YLEBDYTXMGVBKQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by the introduction of the trifluoroborate moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. The trifluoroborate group can then be introduced through a reaction with a suitable boron reagent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while deprotection results in the formation of the free amine.

Scientific Research Applications

(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can be deprotected to reveal the free amine, which can then interact with various biological targets. The trifluoroborate group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (1-tert-Butoxycarbonylazetidin-3-yl)acetic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.

    (1-tert-Butoxycarbonylazetidin-3-yl)methanol: A Boc-protected azetidine with a hydroxyl group.

    (1-tert-Butoxycarbonylazetidin-3-yl)amine: The deprotected form of the compound.

Uniqueness

(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties and reactivity compared to other Boc-protected azetidine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.

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